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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydropyrazolo[1,5-

a]pyrazine dihydrochloride

Cat. No.: B573759 Get Quote

For Immediate Release

Researchers have identified a novel pyrazolopyrazine analog, designated as 17b, which

exhibits potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication.

This discovery, detailed in a recent publication, positions the pyrazolopyrazine scaffold as a

promising framework for the development of new antiretroviral therapeutics. This guide

provides a comparative analysis of this new analog against established HIV-1 integrase

inhibitors, supported by experimental data and detailed methodologies for researchers,

scientists, and drug development professionals.

Performance Benchmark: Pyrazolopyrazine Analog
vs. Marketed Integrase Inhibitors
The efficacy of the novel pyrazolopyrazine analog 17b was evaluated and compared against

several FDA-approved integrase strand transfer inhibitors (INSTIs). The data, summarized in

the tables below, highlight the inhibitory concentrations required to block the enzymatic activity

of HIV-1 integrase (IC50) and to prevent viral replication in cell cultures (EC50).
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Compound Type Target IC50 (nM) Citation

Analog 17b

Pyrazolopyrazine

Analog

(Investigational)

Integrase Strand

Transfer
74 [1]

Dolutegravir

Second-

Generation

INSTI

Integrase Strand

Transfer
2.7 [2]

Bictegravir

Second-

Generation

INSTI

Integrase Strand

Transfer
7.5 [3][4]

Raltegravir
First-Generation

INSTI

Integrase Strand

Transfer
2 - 7 [5][6]

Elvitegravir
First-Generation

INSTI

Integrase Strand

Transfer
0.7 [1]

Cabotegravir
Long-Acting

INSTI

Integrase Strand

Transfer
3.0

Table 1: In Vitro

HIV-1 Integrase

Strand Transfer

Inhibition (IC50)
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Compound Type Cell Type EC50 (nM) Citation

Analog 17b

Pyrazolopyrazine

Analog

(Investigational)

Not Specified

(IC95 value

reported)

63 (IC95) [1]

Dolutegravir

Second-

Generation

INSTI

PBMCs, MT-4

cells
0.51 - 2.2 [2]

Bictegravir

Second-

Generation

INSTI

MT-2, MT-4 cells,

CD4+ T

lymphocytes,

Macrophages

1.5 - 6.6 [3]

Raltegravir
First-Generation

INSTI

Not Specified

(IC95 value

reported)

19 - 31 (IC95) [6]

Elvitegravir
First-Generation

INSTI

Various cell-

based assays
0.21 - 1.15 [1]

Cabotegravir
Long-Acting

INSTI
Not Specified

Not Specified in

provided results

Table 2: In Vitro

Anti-HIV-1

Activity

(EC50/IC95)

Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase inhibitors block the strand transfer step of viral DNA integration into the host

cell's genome, a critical process for the establishment of a productive infection. By binding to

the active site of the integrase enzyme, these inhibitors prevent the covalent linkage of the viral

DNA to the host chromosome.
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Figure 1: Mechanism of HIV-1 Integrase Inhibition

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step

catalyzed by recombinant HIV-1 integrase.

Assay Components: The reaction mixture typically contains purified recombinant HIV-1

integrase, a biotinylated donor DNA duplex representing the U5 end of the HIV-1 long-

terminal repeat, and a digoxigenin (DIG)-labeled target DNA duplex.

Reaction Setup: The integrase enzyme is pre-incubated with the test compound at various

concentrations in a reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).

Initiation of Reaction: The strand transfer reaction is initiated by the addition of the donor and

target DNA substrates.

Incubation: The reaction is incubated at 37°C to allow for the integration of the donor DNA

into the target DNA.
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Detection: The reaction products, which are labeled with both biotin and DIG, are captured

on a streptavidin-coated plate. The amount of integrated product is then quantified using an

anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which

generates a colorimetric or chemiluminescent signal.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.

Cell-Based Antiviral Activity Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular

context.

Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) or peripheral blood

mononuclear cells (PBMCs) are cultured in 96-well plates.

Compound Addition: The cells are pre-incubated with serial dilutions of the test compound.

Viral Infection: The cells are then infected with a laboratory-adapted or clinical isolate of HIV-

1.

Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral

replication.

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a

viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the

percentage of inhibition of viral replication against the compound concentration. A parallel

cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC50)

and calculate the selectivity index (SI = CC50/EC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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